(r)-2-Hydroxy-4-oxo-4-phenylbutyric acid ethyl ester

概要

説明

“®-2-Hydroxy-4-oxo-4-phenylbutyric acid ethyl ester” is an ester derived from carboxylic acids . In an ester, the hydrogen in the -COOH group of a carboxylic acid is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .

Synthesis Analysis

Esters are usually prepared from carboxylic acids . The synthesis of an ester can be accomplished in several ways . In the lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist . Acid chlorides react with alcohols to yield an ester and hydrochloric acid . Acid anhydrides can also react with alcohols to produce esters .Molecular Structure Analysis

Esters have the general formula RCOOR′, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R′ may be an alkyl group or an aryl group but not a hydrogen atom . Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis

Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . All their reactions are applicable to both acyclic and cyclic esters, called lactones . An ester is hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .科学的研究の応用

Synthesis Techniques

(R)-2-Hydroxy-4-oxo-4-phenylbutyric acid ethyl ester is an intermediate in the production of angiotensin-converting enzyme (ACE) inhibitors, and several methods have been developed for its synthesis. One such method involves a chemo- and enantioselective hydrogenation process starting from acetophenone and diethyl oxalate, achieving high enantiomeric purity (Herold et al., 2000). Another approach uses baker's yeast for the enantio- and regiospecific reduction of ethyl 2,4-dioxo-4-phenylbutyrate, leading to the production of the hydroxyester with high enantiomeric excess (Fadnavis & Radhika, 2004).

Membrane Reactor Development

A kinetic resolution of this compound has been achieved using a membrane reactor that facilitates the enantioselective hydrolysis catalyzed by lipase from Pseudomonas cepacia. This method is efficient in overcoming product inhibition, a common challenge in such reactions (Liese et al., 2002).

Enzymatic Reduction Techniques

Microbial reduction methods have also been explored for the production of (R)-ethyl 2-hydroxy-4-phenylbutyrate. Different microorganisms, including Pichia angusta, have been tested for their effectiveness in this process, achieving high enantioselectivity (Lacerda et al., 2006).

作用機序

Target of Action

The primary target of ®-2-Hydroxy-4-oxo-4-phenylbutyric acid ethyl ester is the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the renin-angiotensin system, which plays a crucial role in regulating blood pressure .

Biochemical Pathways

The compound affects the renin-angiotensin system, a critical pathway in blood pressure regulation. By inhibiting ACE, it prevents the formation of angiotensin II, reducing vasoconstriction and thus lowering blood pressure .

Pharmacokinetics

Similar compounds, such as icosapent ethyl, have been shown to have a half-life of 89 hours and require 14 days to reach steady-state

Result of Action

The primary result of the action of ®-2-Hydroxy-4-oxo-4-phenylbutyric acid ethyl ester is a reduction in blood pressure. This is achieved through the inhibition of ACE and the subsequent decrease in angiotensin II levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-2-Hydroxy-4-oxo-4-phenylbutyric acid ethyl ester. For instance, the pH of the environment can affect the compound’s stability and its interaction with ACE . Additionally, the presence of other substances, such as alcohol, can potentially affect the compound’s efficacy

Safety and Hazards

The safety data sheet for a similar compound, Ethyl phosphate (mono and di ester mixture), indicates that it causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection . It is also advised to avoid breathing mist, gas, or vapors .

将来の方向性

In the search for effective reagents for the preconcentration of metal ions, chelating ligands capable of forming low-soluble complexes are of great interest . From this perspective, acylsulfonylhydrazides (ASHs) deserve attention: these substances contain a hydrazide group that forms strong complex compounds with ions of nonferrous metals and a sulfonyl group .

特性

IUPAC Name |

ethyl (2R)-2-hydroxy-4-oxo-4-phenylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-16-12(15)11(14)8-10(13)9-6-4-3-5-7-9/h3-7,11,14H,2,8H2,1H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWAMPODKFTBJZ-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC(=O)C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-Ethyl (R)-2-hydroxy-4-oxo-4-phenylbu | |

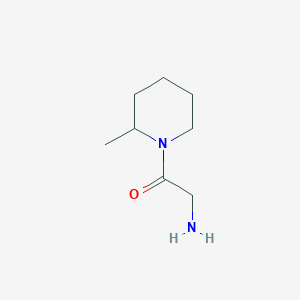

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Fluorophenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B3118880.png)